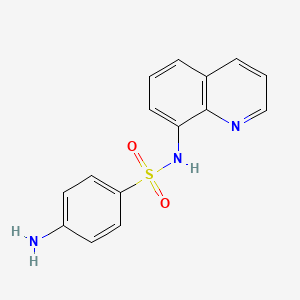

Benzenesulfonamide, 4-amino-N-8-quinolinyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

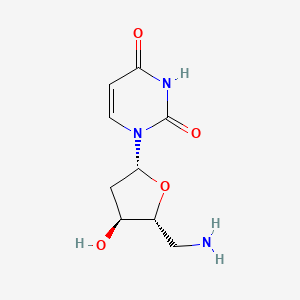

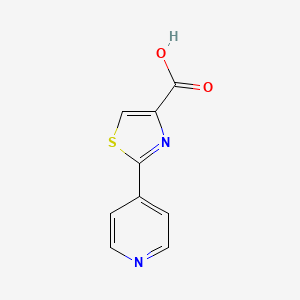

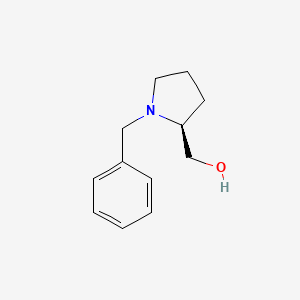

Benzenesulfonamide, 4-amino-N-8-quinolinyl- (BSAQ) is an organic compound belonging to the family of benzenesulfonamides. It is a white, crystalline solid that is slightly soluble in water. BSAQ is used in a variety of scientific research applications due to its unique properties and its ability to interact with a wide range of biological molecules. In

科学的研究の応用

Anticancer Activity

Anticancer Potential : N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, derived from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, show potent anticancer activity against various human tumor cell lines. A compound with an 8-quinolinyl moiety exhibited significant anticancer activity, particularly against HCT-116, MCF-7, and HeLa cell lines. Its apoptotic potential was demonstrated through cell cycle arrest in the G2/M phase, induction of caspase activity, and an increase in apoptotic cells (Żołnowska et al., 2018).

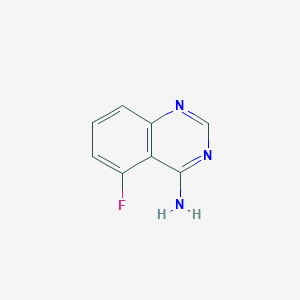

Synthesis of Antimicrobial Agents : Quinoline clubbed with sulfonamide moiety has been synthesized for use as antimicrobial agents. This includes the synthesis of 4-(8-hydroxyquinolin-5-yl)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives showing high activity against Gram-positive bacteria (2019).

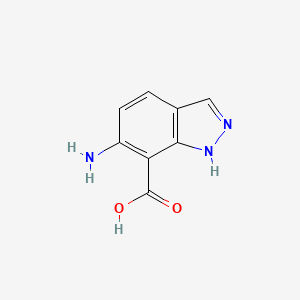

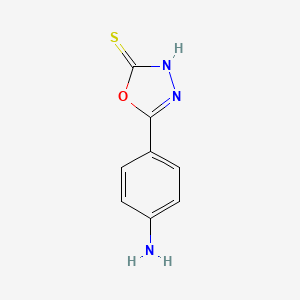

Structural Analysis for Antitumor Agents : The crystal structure of 4-amino-N-(5-chloro-2-quinoxalinyl) benzenesulfonamide, an antitumor agent, has been determined. It exhibits a distorted tetrahedral geometry around the S atom and a planar quinoxaline ring system (Liu, Ruble, & Arora, 1994).

Synthesis of Novel Derivatives for Anticancer Activity : Novel 4-(quinolin-l-yl) benzenesulfonamide derivatives have been synthesized and tested for in vitro anticancer activity. Compounds demonstrated cytotoxic activity comparable to doxorubicin, a reference drug, with some showing potential radioprotective activity (Ghorab et al., 2008).

Pro-apoptotic Effects in Cancer Cells : New sulfonamide derivatives have been synthesized, exhibiting significant in vitro anti-cancer activity. These compounds induced mRNA expression of pro-apoptotic genes and activation of p38, suggesting a pathway for their action (Cumaoğlu et al., 2015).

Other Applications

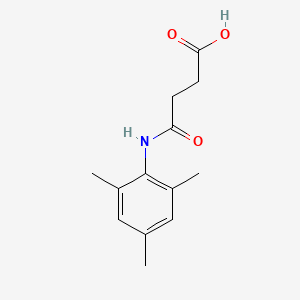

Catalytic Applications : Ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been synthesized. These complexes have demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Alzheimer's Disease Treatment : Hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have been synthesized as potential multifunctional agents for Alzheimer’s disease treatment. These compounds inhibit acetylcholinesterase and butyrylcholinesterase, indicating promise for further development as anti-AD agents (Makhaeva et al., 2020).

Copper Complexes with Sulfonamides : Copper complexes with sulfonamides, including N-quinolin-8-yl-benzenesulfonamide, have been synthesized and characterized. They were tested for their interaction with plasmid DNA and hydrogen peroxide, although not behaving as chemical nucleases (Macías et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-63-0 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)